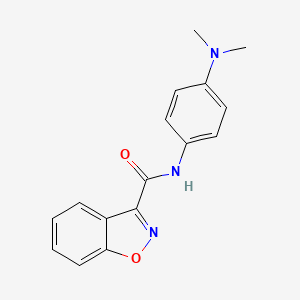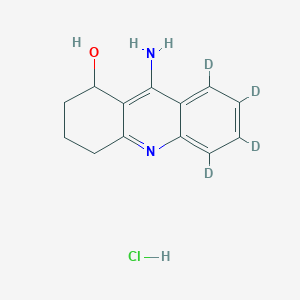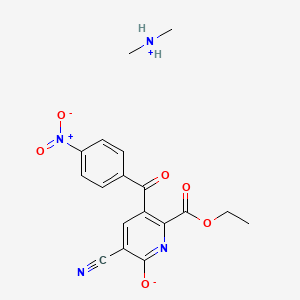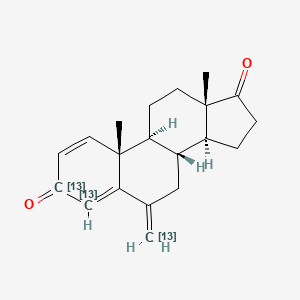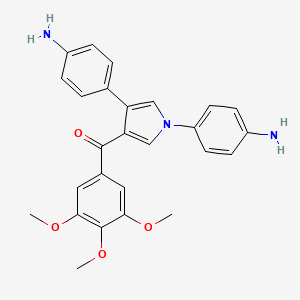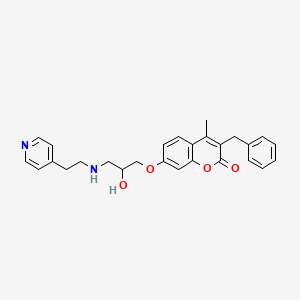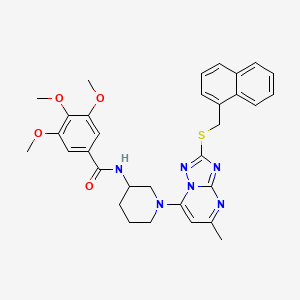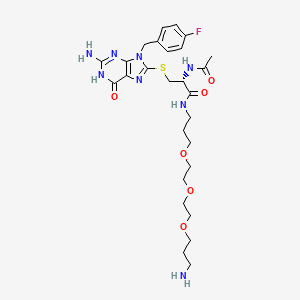
FBnG-(Cys-acetamide)-CH2-PEG3-CH2-CH2-CH2-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FBnG-(Cys-acetamide)-CH2-PEG3-CH2-CH2-CH2-NH2 is a complex organic compound that features a cysteine-acetamide moiety linked to a polyethylene glycol (PEG) chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FBnG-(Cys-acetamide)-CH2-PEG3-CH2-CH2-CH2-NH2 typically involves multiple steps, starting with the preparation of the cysteine-acetamide moiety. This can be achieved through the reaction of cysteine with acetamide under controlled conditions. The PEG chain is then introduced through a series of coupling reactions, often involving the use of activating agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of amide bonds .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors could enhance the efficiency and yield of the production process. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) would be employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
FBnG-(Cys-acetamide)-CH2-PEG3-CH2-CH2-CH2-NH2 can undergo various chemical reactions, including:
Oxidation: The cysteine moiety can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
FBnG-(Cys-acetamide)-CH2-PEG3-CH2-CH2-CH2-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein modifications and interactions.
Industry: Utilized in the development of novel materials and coatings
Mechanism of Action
The mechanism of action of FBnG-(Cys-acetamide)-CH2-PEG3-CH2-CH2-CH2-NH2 is largely dependent on its ability to interact with biological molecules through its cysteine and PEG moieties. The cysteine-acetamide group can form covalent bonds with thiol groups in proteins, while the PEG chain can improve the solubility and biocompatibility of the compound. These interactions can modulate the activity of target proteins and pathways, making this compound a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)-L-cysteine methyl ester: Another cysteine derivative used in peptide synthesis.
Cysteine-boryl glutathione: A bioconjugate with similar applications in protein modification.
Uniqueness
FBnG-(Cys-acetamide)-CH2-PEG3-CH2-CH2-CH2-NH2 stands out due to its unique combination of a cysteine-acetamide moiety and a PEG chain. This structure provides both reactivity and solubility, making it highly versatile for various applications in research and industry .
Properties
Molecular Formula |
C27H39FN8O6S |
|---|---|
Molecular Weight |
622.7 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]-N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]propanamide |
InChI |
InChI=1S/C27H39FN8O6S/c1-18(37)32-21(24(38)31-9-3-11-41-13-15-42-14-12-40-10-2-8-29)17-43-27-33-22-23(34-26(30)35-25(22)39)36(27)16-19-4-6-20(28)7-5-19/h4-7,21H,2-3,8-17,29H2,1H3,(H,31,38)(H,32,37)(H3,30,34,35,39)/t21-/m0/s1 |
InChI Key |
WASXVJZZPMVOOY-NRFANRHFSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSC1=NC2=C(N1CC3=CC=C(C=C3)F)N=C(NC2=O)N)C(=O)NCCCOCCOCCOCCCN |
Canonical SMILES |
CC(=O)NC(CSC1=NC2=C(N1CC3=CC=C(C=C3)F)N=C(NC2=O)N)C(=O)NCCCOCCOCCOCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


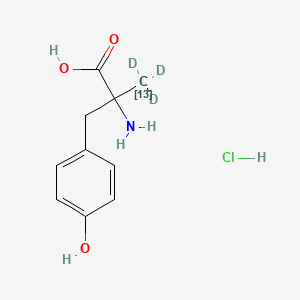
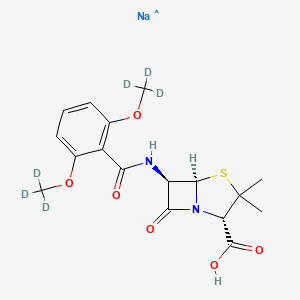
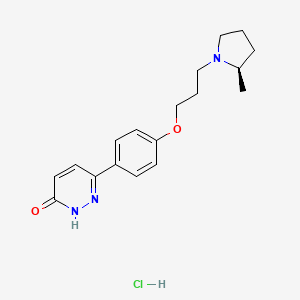

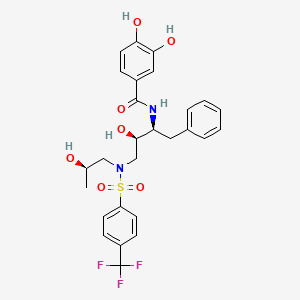
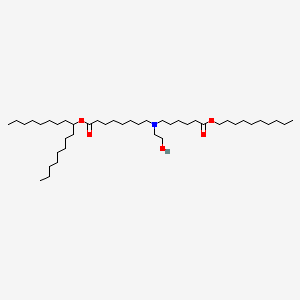
![(E,5S,6S)-5-acetyloxy-6-[(3R,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12409734.png)
